molecular formula C5H10O2S B3054344 3-Methyl-3-sulfanylbutanoic acid CAS No. 59729-24-7

3-Methyl-3-sulfanylbutanoic acid

Cat. No. B3054344
CAS RN: 59729-24-7
M. Wt: 134.2 g/mol
InChI Key: ZBQGMMDOBGOEHH-UHFFFAOYSA-N
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Description

3-Methyl-3-sulfanylbutanoic acid (MSB) is a sulfur-containing amino acid that is commonly found in animal feeds. It is a methionine analog that has been shown to have several beneficial effects on animal growth and health. MSB is synthesized through a multistep process that involves the reaction of several chemicals.

Scientific Research Applications

1. Catalytic Applications

Sulfuric acid derivatives, including those related to 3-methyl-3-sulfanylbutanoic acid, have been utilized as catalysts in various chemical reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process achieved high yields of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) and demonstrated the ability to recycle the catalyst without losing its catalytic activity (Tayebi et al., 2011).

2. Aroma and Flavor Research

Studies have identified various sulfanyl alcohols, including 3-methyl-3-sulfanylbutanoic acid derivatives, in wines made from Botrytis-infected grapes. These compounds contribute to the aroma and flavor of wines, with varying sensory impacts like citrus and raw onion odors (Sarrazin et al., 2007). Additionally, research on volatile organic sulfur-containing constituents in Poncirus trifoliata (Rutaceae) identified compounds including derivatives of 3-methyl-3-sulfanylbutanoic acid, highlighting their natural occurrence and contribution to fragrance and flavor profiles (Starkenmann et al., 2007).

3. Analytical Chemistry and Sensory Analysis

Research in analytical chemistry has developed methods for the quantitation of polyfunctional thiols, including 3-methyl-3-sulfanylbutanoic acid derivatives, in hops and beer. These methods are critical for understanding the flavor profiles and characteristic aromas of different beer varieties (Takazumi et al., 2017).

4. Green Chemistry

In the field of green chemistry, sulfuric acid derivatives related to 3-methyl-3-sulfanylbutanoic acid have been used as catalysts for eco-friendly processes. For example, sulfamic acid, a relative compound, has been used as an effective and environmentally-friendly catalyst for acetolysis reactions, offering an alternative to metal-containing acidic materials (Wang et al., 2004).

Future Directions

  • Green Chemistry Applications : Explore its use as a catalyst or reagent in eco-friendly processes .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by MSB are not well-documented. Given its structural similarity to methionine, it may be involved in the methionine cycle, which plays a crucial role in methylation reactions and the synthesis of other amino acids. MSB could potentially affect these processes, although more research is needed to confirm this .

properties

IUPAC Name

3-methyl-3-sulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQGMMDOBGOEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431012
Record name 3-mercapto-3-methylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59729-24-7
Record name 3-mercapto-3-methylbutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-3-sulfanylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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